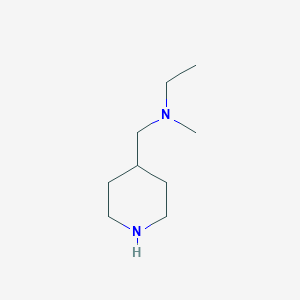

Ethyl(methyl)(piperidin-4-ylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(piperidin-4-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-11(2)8-9-4-6-10-7-5-9/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPGXZXKSMHPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization in Research of Ethyl Methyl Piperidin 4 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Conformation

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl(methyl)(piperidin-4-ylmethyl)amine, a combination of ¹H, ¹³C, and multidimensional NMR techniques would be employed for an unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

Ethyl Group: The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom, typically in the range of δ 2.4-2.6 ppm, coupled to the methyl protons. The terminal methyl protons (-CH3) will appear as a triplet around δ 1.0-1.2 ppm.

N-Methyl Group: A singlet corresponding to the three protons of the N-methyl group is expected around δ 2.2-2.4 ppm.

Methylene Bridge (-CH2-): The protons of the methylene bridge connecting the piperidine (B6355638) ring to the amine nitrogen will likely appear as a doublet around δ 2.2-2.5 ppm, coupled to the proton at the C4 position of the piperidine ring.

Piperidine Ring: The piperidine ring protons present a more complex system. The proton at the C4 position (methine proton) would be a multiplet, significantly influenced by its substituents. The axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6) are diastereotopic and will appear as distinct multiplets, typically with the equatorial protons downfield (δ 2.8-3.1 ppm) and the axial protons upfield (δ 2.2-2.5 ppm) researchgate.net. The protons at C3 and C5 will also be diastereotopic and appear as multiplets, further upfield (δ 1.5-1.8 ppm for equatorial, δ 1.2-1.4 ppm for axial) chemicalbook.com. A broad singlet for the N-H proton of the piperidine ring is also expected, typically in the range of δ 1.5-2.5 ppm, though its position can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Predicted Multiplicity |

|---|---|---|

| Ethyl (-CH₃) | 1.0 - 1.2 | Triplet (t) |

| Ethyl (-CH₂) | 2.4 - 2.6 | Quartet (q) |

| N-Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) |

| Methylene Bridge (-CH₂-) | 2.2 - 2.5 | Doublet (d) |

| Piperidine C4-H | 1.5 - 1.9 | Multiplet (m) |

| Piperidine C2/C6-H (axial) | 2.2 - 2.5 | Multiplet (m) |

| Piperidine C2/C6-H (equatorial) | 2.8 - 3.1 | Multiplet (m) |

| Piperidine C3/C5-H (axial) | 1.2 - 1.4 | Multiplet (m) |

| Piperidine C3/C5-H (equatorial) | 1.5 - 1.8 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal.

Ethyl Group: The methylene carbon (-CH2-) is expected around δ 45-50 ppm, and the methyl carbon (-CH3) at approximately δ 12-15 ppm docbrown.info.

N-Methyl Group: The N-methyl carbon signal is anticipated in the range of δ 40-45 ppm.

Methylene Bridge (-CH2-): The carbon of the methylene linker would likely appear around δ 60-65 ppm.

Piperidine Ring: The carbons of the piperidine ring will have characteristic shifts. The C2 and C6 carbons, adjacent to the nitrogen, are expected around δ 47 ppm wikipedia.org. The C4 carbon, bearing the substituent, would be in the range of δ 35-40 ppm. The C3 and C5 carbons are anticipated to be the most shielded, with signals around δ 25-30 ppm researchgate.netchemicalbook.comchemicalbook.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| Ethyl (-CH₃) | 12 - 15 |

| Ethyl (-CH₂) | 45 - 50 |

| N-Methyl (-CH₃) | 40 - 45 |

| Methylene Bridge (-CH₂) | 60 - 65 |

| Piperidine C4 | 35 - 40 |

| Piperidine C2/C6 | ~47 |

Fluorine-19 NMR (¹⁹F NMR) for Substituted Derivativeswikipedia.org

In the study of substituted derivatives of this compound, particularly those containing fluorine, ¹⁹F NMR spectroscopy becomes a powerful analytical tool. The introduction of fluorine into the piperidine scaffold is a common strategy in medicinal chemistry to modulate physicochemical properties nih.govhuji.ac.il.

¹⁹F NMR is highly sensitive to the local electronic environment, and the chemical shifts can provide insight into the conformation of the molecule. For fluorinated piperidine derivatives, the orientation of the fluorine atom (axial or equatorial) can be determined by analyzing the ³J(¹⁹F, ¹H) coupling constants nih.govd-nb.info. Studies on a variety of fluorinated piperidines have shown that the conformational behavior is influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors nih.govd-nb.inforesearchgate.net. The polarity of the solvent can also play a major role in stabilizing specific conformers, which can be monitored by changes in the ¹⁹F NMR spectrum nih.gov. This technique is crucial for understanding how fluorine substitution impacts the three-dimensional structure and potential biological activity of piperidine-based compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)wikipedia.orgresearchgate.net

To confirm the assignments made from 1D NMR spectra and to fully elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, key COSY correlations would be observed between the ethyl group's -CH2- and -CH3 protons. Within the piperidine ring, correlations would be seen between adjacent protons (e.g., H2 with H3, H3 with H4), helping to trace the spin systems throughout the ring nih.govresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JCH). It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the N-methyl protons would correlate with the N-methyl carbon signal, and each piperidine ring proton signal would correlate with its corresponding carbon signal nih.govyoutube.com.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key correlations would include:

The N-methyl and N-ethyl protons showing correlations to the methylene bridge carbon.

The methylene bridge protons correlating with the N-methyl and N-ethyl carbons, as well as C4 and C3/C5 of the piperidine ring.

The piperidine C4-H proton showing correlations to the methylene bridge carbon and carbons C2/C6 and C3/C5 acs.orgresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₂₀N₂), the nominal molecular weight is 156 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 156. As is common for amines, this peak would be of odd mass, consistent with the nitrogen rule libretexts.org.

The fragmentation of aliphatic amines is dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, several α-cleavage pathways are possible:

Cleavage of the ethyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 141.

Cleavage of the bond between the methylene bridge and the piperidine ring. This would lead to a fragment containing the piperidine ring at m/z 98 (piperidine-4-ylmethyl cation) and a fragment corresponding to the [CH₂=N(CH₃)CH₂CH₃]⁺ iminium ion at m/z 72, which would likely be a prominent peak.

Fragmentation of the piperidine ring itself is also possible, often initiated by cleavage of the C-C bonds adjacent to the ring nitrogen. This can lead to a series of fragment ions, often with the loss of ethylene (B1197577) (28 Da) or other small neutral molecules nih.govscielo.brresearchgate.net.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [M]⁺ | Molecular Ion |

| 141 | [M - CH₃]⁺ | α-cleavage (loss of ethyl's methyl) |

| 98 | [C₅H₁₀N-CH₂]⁺ | Cleavage of C-N bond to exocyclic amine |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would show characteristic absorption bands:

N-H Stretching: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine within the piperidine ring nist.govnist.gov.

C-H Stretching: Multiple sharp bands in the 2800-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl, methylene, and piperidine ring groups.

N-H Bending: A band around 1590-1650 cm⁻¹ due to the N-H bending (scissoring) vibration.

C-N Stretching: C-N stretching vibrations for the aliphatic amine would appear in the 1020-1250 cm⁻¹ region.

CH₂/CH₃ Bending: Deformations and bending vibrations for the methylene and methyl groups would be observed in the 1350-1480 cm⁻¹ range.

These vibrational modes serve as a molecular fingerprint, confirming the presence of the key functional moieties within the structure of this compound mdpi.com.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A detailed analysis using FT-IR spectroscopy would provide insights into the functional groups present in this compound. This non-destructive technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule.

A typical FT-IR analysis would involve identifying characteristic absorption bands corresponding to specific vibrational modes. For this compound, one would expect to observe:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹ associated with the secondary amine in the piperidine ring.

C-H stretching: Multiple peaks in the 2800-3000 cm⁻¹ range due to the various aliphatic C-H bonds in the ethyl, methyl, and piperidine groups.

C-N stretching: Bands in the 1000-1250 cm⁻¹ region corresponding to the stretching vibrations of the carbon-nitrogen bonds.

CH₂ and CH₃ bending: Vibrations in the 1350-1480 cm⁻¹ range.

Without experimental data, a specific data table of observed frequencies and their assignments cannot be generated.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the piperidine ring and the alkyl substituents. Detailed research findings would include a table of Raman shifts and their corresponding vibrational assignments, but such data is currently unavailable for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher one. libretexts.org For saturated amines like this compound, the expected electronic transitions would be of the n → σ* type, involving the non-bonding electrons on the nitrogen atom. slideshare.net These transitions typically occur at shorter wavelengths, often below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. ijtsrd.com A detailed study would report the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which are crucial for quantitative analysis and understanding the electronic structure. However, specific UV-Vis spectral data for this compound could not be located.

X-ray Crystallography for Solid-State Structure and Conformation

Crystal Data: Crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Selected Bond Lengths and Angles: Providing insight into the molecular geometry.

The piperidine ring in related structures is known to adopt a stable chair conformation. muni.cz X-ray analysis would confirm this and determine the orientation of the substituents (axial or equatorial). Unfortunately, no published crystal structure for this compound exists.

Chiroptical Techniques for Absolute Configuration Determination

If this compound were to be resolved into its enantiomers, or if a chiral derivative were synthesized, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be instrumental in determining its absolute configuration. nih.gov These methods measure the differential absorption of left and right circularly polarized light. researchgate.net By comparing the experimental ECD or VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute stereochemistry can be unambiguously assigned. uantwerpen.be As there is no indication in the literature that this compound has been studied in a chiral context, no data from chiroptical techniques are available.

Biochemical Interactions and Mechanism of Action Studies in Vitro/non Human

Enzyme Inhibition Kinetics and Selectivity Profiling (In Vitro)

Farnesyltransferase (FTase) Inhibition

No research data was found regarding the inhibitory effects of Ethyl(methyl)(piperidin-4-ylmethyl)amine on farnesyltransferase.

Monoacylglycerol Lipase (MAGL) Inhibition

There are no available studies that have assessed the potential of this compound to inhibit monoacylglycerol lipase.

α-Glucosidase Inhibition

The inhibitory activity of this compound against α-glucosidase has not been reported in the scientific literature.

Phosphoinositide 3-Kinase (PI3K) Inhibition

No data is available to suggest that this compound acts as an inhibitor of phosphoinositide 3-kinase.

Cholinesterase (AChE/BuChE) Inhibition

There is no documented evidence of this compound inhibiting acetylcholinesterase or butyrylcholinesterase.

MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) Inhibition

No studies were identified that investigated the effect of this compound on the activity of MenA.

Due to the absence of research findings, data tables for the aforementioned enzyme inhibitions could not be generated.

Receptor Ligand Binding Studies (In Vitro)

In vitro radioligand binding assays are crucial for determining the affinity of a compound for specific receptors. While direct binding data for this compound is not extensively available in the public domain, studies on structurally analogous piperidine-based compounds provide significant insights into potential interactions.

There is no specific data available from the provided search results regarding the histamine (B1213489) H3 receptor (H3R) affinity and functional activity of this compound. However, the piperidine (B6355638) moiety is a well-established scaffold for ligands targeting the H3R. Studies on related piperidine derivatives show that modifications to the piperidine nitrogen and the side chain significantly influence binding affinity and functional activity.

For instance, a series of 4-oxypiperidine ethers were designed as H3R antagonists/inverse agonists. acs.orgnih.gov Within this series, compound ADS031, which features a benzyl (B1604629) group on the piperidine nitrogen, demonstrated a high affinity for the human H3R with a Ki value of 12.5 nM. acs.orgnih.gov Functional assays confirmed its antagonist/inverse agonist properties, where it counteracted the effects of an H3R agonist in a cAMP accumulation assay, yielding an IC50 value of 41.7 nM. acs.orgnih.gov Another study on dual H3R and sigma-1 receptor ligands highlighted that an unsubstituted piperidine ring was highly influential for affinity at the human H3R, with some derivatives showing Ki values as low as 2.7 nM and 5.2 nM. nih.govacs.org These findings underscore the importance of the piperidine core in H3R ligand design, suggesting that this compound could potentially interact with this receptor, though empirical data is needed for confirmation.

Table 1: Histamine H3 Receptor Binding and Functional Data for Related Piperidine Compounds

| Compound | Structure | Receptor Target | Binding Affinity (Ki) | Functional Activity (IC50) |

|---|---|---|---|---|

| ADS031 | N-benzyl-4-oxypiperidine derivative | Human H3R | 12.5 nM | 41.7 nM (Antagonist/Inverse Agonist) |

| Compound 6 | Phenyl-ether linked piperidine | Human H3R | 2.7 nM | Not Reported |

| Compound 7 | Aniline-ether linked piperidine | Human H3R | 5.2 nM | Not Reported |

Data sourced from multiple studies. acs.orgnih.govnih.govacs.org

Specific binding data for this compound at the sigma-1 (σ1) receptor is not detailed in the available literature. Nevertheless, the piperidine scaffold is a common feature in many potent σ1 receptor ligands. Research on dual-target histamine H3 and σ1 receptor ligands has shown that piperidine-based structures can exhibit high affinity for the σ1 receptor. For example, in a series of such compounds, derivatives with a piperidine core showed σ1R Ki values ranging from 7.6 nM to over 200 nM. nih.govacs.org

Further studies into 4-(2-aminoethyl)piperidine derivatives revealed that the substituent on the piperidine nitrogen is critical for σ1 affinity. researchgate.netnih.gov Compounds with a methyl group on the piperidine nitrogen (1-methylpiperidines) displayed particularly high affinity for the σ1 receptor, whereas derivatives with an ethyl group showed considerably lower affinity. researchgate.netnih.gov This suggests that the N-ethyl group in this compound might result in a lower affinity compared to an N-methyl counterpart. The interplay between substituents on both the piperidine nitrogen and the exocyclic amine would ultimately determine the binding characteristics.

Table 2: Sigma-1 Receptor Binding Affinities for Related Piperidine Compounds

| Compound Class | Key Structural Feature | Receptor Target | Binding Affinity Range (Ki) |

|---|---|---|---|

| Dual H3/σ1 Ligands | Piperidine core with varied linkers/aromatics | Human σ1R | 7.6 nM - >200 nM |

| 4-(2-aminoethyl)piperidines | N-Methylpiperidine | Guinea Pig Brain σ1R | High Affinity |

| 4-(2-aminoethyl)piperidines | N-Ethylpiperidine | Guinea Pig Brain σ1R | Considerably Lower Affinity |

Data compiled from studies on various piperidine series. nih.govacs.orgresearchgate.netnih.gov

No studies were identified that evaluate the activity of this compound as an adenosine (B11128) A2A receptor antagonist. Research in the field of A2A antagonists has explored a wide variety of heterocyclic scaffolds, with some incorporating piperidine moieties to enhance solubility or modulate binding. For example, quinazoline (B50416) derivatives bearing aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents have been synthesized and shown to maintain high binding affinity and functional antagonist activity at the human A2A receptor, with Ki values of 21 nM and 15 nM, respectively. nih.gov However, the core structure of these compounds is significantly different from this compound, making it difficult to infer any potential activity.

There is no available information from the provided search results regarding the modulatory effects of this compound on the dopamine (B1211576) transporter (DAT). The DAT is a target for numerous compounds, including those with piperidine rings, but the specific structure of this compound has not been reported in this context. Research on DAT inhibitors often involves more complex structures, and while piperidine-based molecules exist, direct parallels to the compound cannot be drawn from the current data. nih.govfrontiersin.org

Antiparasitic Activity (e.g., Plasmodium falciparum In Vitro)

Direct testing of this compound against the malaria parasite Plasmodium falciparum has not been reported in the reviewed literature. However, related structures containing the piperidine core have been investigated for their antiplasmodial effects.

One study identified alkyl 4-oxo-piperidine 3-carboxylates as having efficient antiplasmodial effects in vitro. nih.gov These compounds were developed using L-mimosine, a 4-pyridone, as a lead structure and are thought to act by inhibiting deoxyhypusine (B1670255) hydroxylase, an enzyme in the parasite's spermidine (B129725) metabolism pathway. nih.gov Another compound of interest, MMV2323369, which contains a piperidine moiety, was noted for its high antiplasmodium activity and aqueous solubility. mmv.org These findings suggest that the piperidine scaffold can be incorporated into molecules with potent antiparasitic properties, but the specific activity of this compound remains to be determined through direct experimental evaluation.

Table 3: Antiplasmodial Activity of Structurally Related Compound Classes

| Compound Class | Proposed Target/Mechanism | Activity |

|---|---|---|

| Alkyl 4-oxo-piperidine 3-carboxylates | Deoxyhypusine Hydroxylase Inhibition | Efficient in vitro antiplasmodial effects |

| MMV2323369 | Not Specified | High antiplasmodium activity |

Information derived from studies on novel antimalarial agents. nih.govmmv.org

Protein Interaction Characterization (Non-Mammalian Cellular Models)

Beyond general antiparasitic activity, specific protein interactions of this compound in non-mammalian models have not been characterized. However, research into related antimalarial piperidones points to a potential mechanism of action within P. falciparum. These compounds are hypothesized to inhibit key enzymes in the parasite's metabolic pathways. nih.gov

Specifically, the enzyme deoxyhypusine hydroxylase (DHH) has been identified as a target. nih.gov DHH is crucial for the post-translational modification of the eukaryotic initiation factor 5A (eIF-5A), a process vital for protein synthesis and cell proliferation. Inhibition of this pathway in the parasite leads to cessation of growth. This provides a plausible, albeit unconfirmed, framework for how a molecule like this compound might exert an antiparasitic effect, should it possess such activity. Further studies would be required to isolate and confirm interactions with specific parasite proteins.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Alkyl Chain Modifications on Biological Activity

The N-alkyl substituents—in this case, ethyl and methyl groups—on the exocyclic amine are critical for molecular recognition and can significantly influence a compound's potency and selectivity. Modifications to these alkyl chains represent a key strategy in lead optimization.

Research on structurally related piperidine (B6355638) scaffolds has demonstrated that the nature of the N-substituent is a determining factor for affinity towards biological targets, such as sigma receptors. For instance, studies on a series of 4-(2-aminoethyl)piperidine ligands showed that N-methylpiperidines exhibited particularly high affinity for the σ1 receptor and selectivity over the σ2 subtype. In contrast, replacing the methyl group with either an ethyl group or a proton led to a considerable decrease in σ1 affinity. researchgate.net This suggests that for the Ethyl(methyl)(piperidin-4-ylmethyl)amine scaffold, the size and nature of the alkyl groups are finely tuned for optimal target interaction. Lengthening or shortening these chains could disrupt favorable binding interactions within a target's binding pocket.

| Compound Series | N-Substituent | Relative σ1 Receptor Affinity |

|---|---|---|

| 4-(2-aminoethyl)piperidines | Methyl | High |

| 4-(2-aminoethyl)piperidines | Ethyl | Considerably Lower |

| 4-(2-aminoethyl)piperidines | Hydrogen (H) | Considerably Lower |

Substituent Effects on Piperidine Ring for Modulating Interactions

Decorating the piperidine ring with various substituents is a powerful method to modulate a compound's interaction with its target and to fine-tune its physicochemical properties. The position, stereochemistry, and electronic nature of these substituents can have profound effects on binding affinity, selectivity, and pharmacokinetic profiles. researchgate.net

Studies on various piperidine-containing scaffolds have yielded several key insights:

Fluorine Substitution : The strategic placement of fluorine atoms on the piperidine ring can significantly impact biological activity and properties. For example, in a series of M₅ positive allosteric modulators, fluorine incorporation at the 4-position of the piperidine ring led to a slight increase in potency and, notably, improved central nervous system (CNS) penetration. nih.gov

Alkyl Substitution : The addition of small alkyl groups can be beneficial. In a series of piperidine-substituted sulfonamides, compounds with a methyl group at the 3- or 4-position of the piperidine ring showed the highest anticancer activity. ajchem-a.com

Positional Importance : The location of the substituent is critical. In a series of GLP-1R agonists containing a substituted piperidine ring, a substituent at the 4-position resulted in poor activity. thieme-connect.com

Unsaturation : Introducing a double bond within the piperidine ring to form a tetrahydropyridine (B1245486) derivative can dramatically enhance potency. In a series of agents developed against Trypanosoma cruzi, this modification resulted in a tenfold increase in activity compared to the saturated piperidine ring. dndi.org

| Scaffold/Target | Modification | Observed Effect | Reference |

|---|---|---|---|

| N-(Indanyl)piperidine amide / M₅ PAMs | 4-Fluoro | Slight potency increase, improved CNS penetration | nih.gov |

| Piperidine-sulfonamides / Anticancer | 3- or 4-Methyl | Highest anticancer activity in the series | ajchem-a.com |

| 4-Azaindole-2-piperidine / Anti-T. cruzi | Ring unsaturation (tetrahydropyridine) | 10-fold increase in potency | dndi.org |

| GLP-1R Agonists | 4-Position substituent | Poor potentiation activity | thieme-connect.com |

Conformational Preferences and Their Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. mdpi.com The piperidine ring typically adopts a low-energy chair conformation. For a 4-substituted piperidine like the parent scaffold, the substituent—in this case, the -CH₂-N(CH₃)(C₂H₅) group—will generally prefer an equatorial position to minimize steric clashes with the axial hydrogens of the ring.

However, the conformational landscape can be influenced by further substitutions on the piperidine ring. Studies have shown that pseudoallylic strain, which arises when the piperidine nitrogen is part of a conjugated system (e.g., an N-acyl or N-aryl group), can force substituents at the 2-position into an axial orientation. nih.gov This axial preference increases the molecule's three-dimensionality and presents a unique "exit vector" that can be exploited to explore additional binding pockets within a target protein. nih.govacs.org

Furthermore, the introduction of electronegative substituents like fluorine can alter conformational preferences through electrostatic and hyperconjugative effects. researchgate.netresearchgate.net The interplay of these forces can stabilize conformations that may not be the most favorable for the unsubstituted ring but are optimal for binding. researchgate.net Understanding and controlling these conformational preferences are key to designing ligands that are pre-organized for binding, which can lead to improved affinity and selectivity.

Rational Design Principles for Targeted Modulators

Rational drug design leverages structural information about a target and its ligands to guide the development of new, more effective therapeutic agents. slideshare.netnih.gov Based on the SAR and SPR data from related piperidine-containing compounds, several rational design principles can be proposed for creating targeted modulators based on the this compound scaffold.

Optimize N-Alkyl Groups: The ethyl and methyl groups should be considered as starting points. Systematic exploration of other small alkyl or constrained cyclic groups on the exocyclic nitrogen is warranted to probe for improved potency and selectivity, as this position appears crucial for affinity in related systems. researchgate.net

Strategic Ring Substitution: The piperidine ring is a prime location for modification. Introducing small, non-bulky substituents at the 3- and 4-positions can enhance activity and modulate physicochemical properties. nih.govajchem-a.com Fluorine, in particular, should be explored as a tool to improve CNS penetration. nih.gov

Leverage Conformational Control: For targets where a specific 3D geometry is desirable, introducing substituents that induce a preferred conformation (e.g., an axial substituent via allylic strain) could be a powerful strategy to enhance binding affinity. nih.gov

By integrating these principles, a focused, iterative approach can be employed to optimize the this compound scaffold, transforming it from a simple chemical entity into a potent and selective modulator for a specific biological target. nih.gov

Role As a Chemical Scaffold and Advanced Research Applications

Ethyl(methyl)(piperidin-4-ylmethyl)amine as a Building Block in Complex Molecule Synthesis

The piperidine (B6355638) ring is a foundational component in the synthesis of complex molecules for the pharmaceutical industry. researchgate.netnih.gov Compounds like this compound serve as "building blocks"—pre-functionalized scaffolds that streamline the synthesis of more elaborate molecular architectures. nih.govnih.gov The structure of this compound is particularly advantageous for synthetic chemists; it possesses a central piperidine ring with two distinct amine functionalities. The secondary amine within the piperidine ring and the tertiary amine on the methyl side-chain offer multiple, chemically distinct points for modification. This allows for the sequential and controlled addition of other molecular fragments, a key strategy in building complex, polyfunctional molecules. rsc.org

Recent advancements in synthetic methodology have focused on simplifying the construction of complex piperidines. news-medical.netmedhealthreview.com These methods, which include biocatalytic oxidation and radical cross-coupling, enable the efficient modification of piperidine scaffolds. news-medical.netmedhealthreview.com this compound is an ideal substrate for such modern synthetic strategies, allowing for its incorporation into larger molecules designed to interact with specific biological targets. Its utility as a versatile intermediate facilitates the creation of extensive compound libraries for screening and drug discovery programs. nih.govenamine.net

Design and Synthesis of Piperidine-Based Chemical Probes for Biochemical Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The design of these probes often starts with a "scaffold" or "core" structure that can be systematically modified to achieve high potency and selectivity for a specific biological target. The piperidine framework is a common starting point for such endeavors. nih.govmdpi.com

This compound represents a suitable scaffold for developing novel chemical probes. Its dual amine groups can be functionalized to introduce reporter groups (like fluorophores) or affinity tags, while other parts of the molecule can be modified to tune binding affinity and selectivity. For example, research into piperazine-fused cyclic disulfides has shown how heterocyclic amine scaffolds can be engineered into high-performance, reduction-responsive probes for studying cellular redox biology. chemrxiv.orgchemrxiv.org The synthetic accessibility and multiple functionalization points of this compound make it a valuable starting material for creating similar sophisticated tools for biochemical research.

Development of Piperidine Derivatives as Ligands for Novel Biological Targets

The unique ability of the piperidine structure to combine with various molecular fragments makes it a privileged scaffold for creating new drugs with diverse pharmacological effects. clinmedkaz.orgbohrium.compharmjournal.ru A primary application of scaffolds like this compound is in the development of ligands that can bind to and modulate the activity of novel biological targets, such as enzymes, receptors, and ion channels. clinmedkaz.org

Through structure-based design and chemical synthesis, piperidine derivatives have been successfully developed as potent and selective ligands for a range of targets. For instance, novel piperidine derivatives have been optimized through iterative rounds of synthesis and biological evaluation to yield high-affinity ligands for the acetylcholine-binding protein (AChBP), a surrogate for nicotinic acetylcholine (B1216132) receptors. nih.gov Similarly, other research has focused on designing piperidine-based compounds as PARP-1 inhibitors for cancer therapy and as antagonists for the GPR55 receptor, implicated in neuropathic pain. nih.govdrexel.edu The structural features of this compound provide a robust foundation for generating libraries of new chemical entities aimed at exploring and validating such novel therapeutic targets. acs.org

Table 2: Examples of Biologically Active Piperidine-Based Derivatives

| Derivative Class | Biological Target | Potential Application |

|---|---|---|

| Piperidine-based Benzamides | Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer Therapy |

| Piperidine-substituted 1,3,4-oxadiazol-2-ones | G-protein coupled receptor 55 (GPR55) | Neuropathic Pain |

| N-benzenesulfonylpiperidines | Factor Xa | Anticoagulation |

| Benzimidazole-piperidines | Colchicine Binding Site | Cancer Therapy |

Data sourced from relevant medicinal chemistry research. nih.govpharmjournal.rudrexel.edunih.gov

Integration into Prodrug or Conjugate Systems for Research Tools

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This strategy is often employed to improve the pharmacokinetic properties of a compound. The amine functionalities present in this compound make it a candidate for integration into prodrug or conjugate systems. nih.gov

For instance, the secondary amine on the piperidine ring can be masked with a cleavable promoiety, which is later removed by enzymes to release the active parent compound. This approach was successfully used to develop orally active Factor Xa inhibitors from N-benzenesulfonylpiperidine derivatives by masking highly hydrophilic groups. nih.gov Similarly, the tertiary amine could be converted to a bioreductive N-oxide prodrug. Another strategy involves creating bifunctional reagents or antibody-drug conjugates, where the piperidine scaffold acts as a stable core linked to both a targeting moiety and a therapeutic agent, potentially using a stimulus-responsive linker. chemrxiv.org

Applications in Materials Science or Catalyst Development

While the primary applications of piperidine derivatives are in the life sciences, their unique chemical properties also lend them to uses in materials science and catalysis. researchgate.net The nitrogen atom in the piperidine ring can act as a Lewis base, making it useful in various catalytic applications. For example, piperidine itself has been shown to be an efficient organic catalyst for the derivatization of oligosaccharides. researchgate.net

More advanced applications involve immobilizing piperidine functionalities onto solid supports to create reusable, heterogeneous catalysts. In one study, piperidine was functionalized onto magnetic graphene quantum dots to create a highly efficient and magnetically recoverable catalyst for the synthesis of 2-aminochromenes. acgpubs.org The structure of this compound, with its reactive amine groups, is well-suited for such immobilization, suggesting its potential use in developing novel catalytic systems for green and efficient chemical synthesis. rsc.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-aminochromenes |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of Ethyl(methyl)(piperidin-4-ylmethyl)amine, for which a standard, high-yield protocol is not prominently established, presents an opportunity for methodological innovation. Future research should focus on developing efficient and scalable synthetic routes.

A plausible and efficient approach would be a multi-step synthesis commencing from commercially available 4-piperidone (B1582916). A key strategy would involve reductive amination, a robust method for forming carbon-nitrogen bonds. chim.ityoutube.comorganic-chemistry.org For instance, reacting 4-piperidone with a suitable amine followed by reduction can yield N-substituted piperidines. researchgate.net

One potential synthetic pathway could be initiated with the reductive amination of N-Boc-4-piperidone with ethylamine, followed by N-methylation and subsequent deprotection of the Boc group. Alternatively, a double reductive amination approach on a suitable dicarbonyl precursor could be explored to construct the piperidine (B6355638) ring with the desired substitution pattern in a convergent manner. chim.itnih.gov

Another avenue for exploration is the direct N-alkylation of a piperidine precursor. researchgate.netresearchgate.net For example, piperidine-4-carboxamide could be reduced to (piperidin-4-yl)methanamine, which can then undergo sequential N-ethylation and N-methylation. The challenge in such a direct alkylation approach lies in controlling the selectivity to avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts. nih.gov The use of specific catalysts, such as bimetallic nanoparticles, could offer a more selective and environmentally benign approach to N-alkylation using reagents like dimethyl carbonate. nih.gov

The development of a stereoselective synthesis would be a significant advancement, as the creation of chiral centers can profoundly influence biological activity. This could be achieved through the use of chiral catalysts or chiral auxiliaries during the synthetic process.

| Synthetic Strategy | Key Reactions | Potential Advantages | Challenges |

| Reductive Amination from 4-Piperidone | Reductive amination, N-alkylation, Protection/Deprotection | High yields, well-established methodology | Multiple steps may be required |

| Double Reductive Amination | Double reductive amination on a dicarbonyl precursor | Convergent synthesis, potential for stereocontrol | Availability of suitable precursors |

| N-Alkylation of Piperidine Precursor | Reduction of amide/nitrile, Sequential N-alkylation | Direct functionalization | Control of selectivity, risk of over-alkylation |

Deeper Computational Analysis of Dynamic Molecular Behavior

The conformational flexibility of the piperidine ring and the rotational freedom of the N-ethyl and N-methyl groups in this compound are critical to its potential interactions with biological macromolecules. A thorough computational analysis of its dynamic molecular behavior is warranted.

Molecular dynamics (MD) simulations can provide profound insights into the conformational landscape of the molecule in various solvent environments, mimicking physiological conditions. sielc.comniscpr.res.in These simulations can reveal the preferred conformations of the piperidine ring (chair, boat, or twist-boat) and the orientation of the substituents. rsc.org Understanding the energetic barriers between different conformers is crucial for predicting its binding affinity to potential biological targets.

Density Functional Theory (DFT) calculations can be employed to determine the electronic properties, such as molecular electrostatic potential (MEP) maps, which identify regions of the molecule that are electron-rich or electron-poor and thus prone to electrophilic or nucleophilic attack. sielc.com This information is invaluable for understanding potential intermolecular interactions.

Furthermore, computational studies can be used to predict key physicochemical properties like pKa, logP, and solubility, which are essential for drug development. The comparison of computed and experimental NMR chemical shifts can also serve as a powerful tool to validate the predicted low-energy conformers. researchgate.net

| Computational Method | Information Gained | Significance |

| Molecular Dynamics (MD) Simulations | Conformational preferences, solvent effects, energetic barriers | Understanding molecular flexibility and receptor binding |

| Density Functional Theory (DFT) | Electronic properties, molecular electrostatic potential | Predicting intermolecular interactions and reactivity |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed analysis of ligand-receptor interactions | Elucidating binding modes with high accuracy |

Discovery of Unconventional In Vitro Biological Interactions

The piperidine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.net However, the specific biological activities of this compound remain to be elucidated. A broad-based in vitro screening campaign against a diverse panel of biological targets is a logical next step.

Beyond conventional targets such as G-protein coupled receptors (GPCRs) and ion channels, where many piperidine-containing compounds have shown activity, future research should explore less conventional biological interactions. This could include screening against enzymes involved in epigenetic regulation (e.g., histone deacetylases), protein-protein interactions, and targets associated with rare and neglected diseases. Computer-aided prediction tools can be utilized to forecast the spectrum of biological activities and potential targets for new piperidine derivatives, guiding the experimental screening process towards more promising avenues. clinmedkaz.org

The structural similarity of the piperidine moiety to natural alkaloids suggests potential interactions with a wide range of biological systems. ajchem-a.com For instance, screening for activity against various microbial strains (bacteria and fungi) could reveal novel antimicrobial properties. nih.gov Additionally, evaluating its potential as an inhibitor of enzymes like acetylcholinesterase or butyrylcholinesterase could be relevant for neurodegenerative diseases. ajchem-a.com

Exploration of New Chemical Space Based on the Piperidine Scaffold

This compound can serve as a foundational scaffold for the development of a library of novel compounds. By systematically modifying its structure, a vast chemical space can be explored, potentially leading to the discovery of molecules with enhanced biological activity and improved physicochemical properties.

Functionalization of the piperidine nitrogen with a wider range of alkyl and aryl groups can modulate the molecule's basicity and lipophilicity. Introducing substituents on the piperidine ring itself, at positions 2, 3, 5, or 6, would significantly expand the structural diversity and three-dimensionality of the resulting compounds. researchgate.net The synthesis of regio- and diastereoisomers of substituted piperidines is a key strategy in fragment-based drug discovery to explore three-dimensional chemical space. researchgate.netbre.com

The development of spirocyclic and fused-ring systems incorporating the piperidine core of this compound is another promising direction. Such modifications can lead to conformationally constrained analogues, which may exhibit higher affinity and selectivity for specific biological targets.

Methodological Advancements for Comprehensive Characterization in Research Settings

A thorough characterization of this compound and its future derivatives is essential for establishing structure-activity relationships. This necessitates the application of advanced analytical techniques.

Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental for purity assessment and quantification. bre.comnih.govhelsinki.fi The development of chiral HPLC methods, utilizing polysaccharide-based stationary phases, will be crucial for the separation and analysis of enantiomers if a stereoselective synthesis is pursued. nih.govyakhak.orgsigmaaldrich.comresearchgate.net Mixed-mode HPLC, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for the separation of tertiary amines. sielc.com Furthermore, ultra-high performance liquid chromatography (UHPLC) offers faster and more efficient separations. ijpsjournal.com

Advanced Spectroscopic Methods: While standard 1D NMR (¹H and ¹³C) is essential for structural elucidation, advanced 2D NMR techniques such as COSY, HSQC, and HMBC will be invaluable for unambiguous assignment of all protons and carbons, especially for more complex derivatives. Temperature-dependent NMR studies can provide insights into the conformational dynamics of the molecule in solution. rsc.orgnih.gov

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is critical for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, aiding in structural confirmation.

| Analytical Technique | Purpose | Specific Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric separation and purity assessment | For stereoselective synthesis and analysis of chiral derivatives |

| Mixed-Mode HPLC | Separation of complex amine mixtures | Separation of tertiary amines with varying properties |

| 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation | COSY, HSQC, HMBC for complex derivatives |

| Temperature-Dependent NMR | Study of conformational dynamics | Investigating ring inversion and substituent rotation |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination | Confirmation of elemental composition |

Q & A

Q. How can researchers optimize the synthesis of Ethyl(methyl)(piperidin-4-ylmethyl)amine to improve yield and purity?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity during N-alkylation steps, improving reaction efficiency .

- Catalysts: Use sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) to facilitate amine alkylation. Catalytic Pd/C may aid in hydrogenation steps for intermediate reduction .

- Temperature Control: Maintain temperatures between 50–80°C to balance reaction kinetics and minimize side products .

- Protecting Groups: Employ tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during multi-step syntheses, preventing unwanted side reactions .

Q. Table 1: Synthesis Optimization Parameters

Q. What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm amine proton environments and piperidine ring conformation. For example, δ 2.3–3.0 ppm (piperidine CH₂) and δ 1.2 ppm (ethyl CH₃) are diagnostic .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₂₁N₂: calculated 169.17 g/mol) .

- Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-N stretch) confirm amine functionality .

Q. How can researchers assess the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test LSD1 (lysine-specific demethylase) inhibition using fluorescence-based assays. IC₅₀ values <1 μM indicate high potency .

- Receptor Binding Studies: Radioligand competition assays (e.g., for σ or serotonin receptors) quantify affinity (Ki) .

- Fluorine Substitution Effects: Introduce fluorine at the phenyl/pyridinyl position to enhance metabolic stability and target binding .

Advanced Research Questions

Q. How do structural modifications to this compound resolve contradictory structure-activity relationship (SAR) data?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with LSD1’s FAD-binding pocket. The piperidin-4-ylmethyl group forms hydrogen bonds with Asp555, critical for selectivity .

- Comparative Assays: Synthesize analogs with varied substituents (e.g., pyridinyl vs. phenyl) and compare IC₅₀ values. For example, replacing cyclopropylamine with pyridine reduces covalent binding but retains potency .

Q. Table 2: Substituent Effects on LSD1 Inhibition

| Substituent | IC₅₀ (nM) | Selectivity (vs. MAO-B) | Reference |

|---|---|---|---|

| Piperidin-4-ylmethyl | 62 | >1,500-fold | |

| Pyridinyl | 2,300 | 100-fold | |

| Fluorophenyl | 47,800 | Low |

Q. What strategies mitigate challenges in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Monitoring: Use thin-layer chromatography (TLC) or LC-MS to track intermediates. For example, monitor Boc-deprotection via loss of δ 1.4 ppm (tert-butyl) in ¹H NMR .

- Sequential Protection: Protect the ethylamine moiety with acetyl groups during piperidine functionalization to prevent cross-reactivity .

- Purification: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for high-purity intermediates .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

Methodological Answer:

- QSAR Models: Use Schrödinger’s QikProp to predict logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .

- Molecular Dynamics (MD): Simulate binding stability in LSD1’s active site over 100 ns to identify critical residue interactions (e.g., Tyr761) .

- ADMET Prediction: SwissADME estimates bioavailability (e.g., 80% for logP = 2.5) and alerts for P-glycoprotein efflux risks .

Q. Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value | Tool/Method | Reference |

|---|---|---|---|

| logP | 2.5 | QikProp | |

| BBB Permeability | High | SwissADME | |

| CYP3A4 Inhibition | Low (Ki >10 μM) | AutoDock |

Q. How do researchers investigate degradation pathways of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC .

- Metabolite Identification: Use LC-MS/MS to detect N-dealkylation products (e.g., piperidin-4-ylmethylamine) in liver microsomes .

Q. What methodologies separate enantiomers of this compound for chiral pharmacology studies?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times differ by 2–3 minutes .

- Supercritical Fluid Chromatography (SFC): Achieve faster separation with CO₂/ethanol mobile phases and chiral stationary phases (e.g., Chiralcel OD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.